Ethyl 6-chloro-2-methoxynicotinate
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Overview
Description
Ethyl 6-chloro-2-methoxynicotinate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 6th position and a methoxy group at the 2nd position on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-2-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the nucleophilic substitution reaction of 6-chloro-2-methoxynicotinic acid with ethyl alcohol in the presence of a base such as sodium hydroxide. This reaction is also performed under reflux conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-methoxynicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of ethyl 2-methoxynicotinate.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methoxynicotinic acid.
Reduction: Formation of ethyl 2-methoxynicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-2-methoxynicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 6-chloro-2-methoxynicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-chloro-2-methoxypyridine-3-carboxylate: Similar structure but with a carboxylate group at the 3rd position.
Ethyl 6-chloro-2-methoxynicotinamide: Similar structure but with an amide group instead of an ester group
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
ethyl 6-chloro-2-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBMKPFVRSSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545004 |
Source
|
Record name | Ethyl 6-chloro-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106718-97-2 |
Source
|
Record name | Ethyl 6-chloro-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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